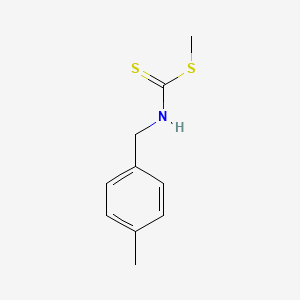

methyl N-(4-methylbenzyl)carbamodithioate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl N-[(4-methylphenyl)methyl]carbamodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NS2/c1-8-3-5-9(6-4-8)7-11-10(12)13-2/h3-6H,7H2,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNYWOCCYWORJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural elucidation of organic compounds, offering precise information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of methyl N-(4-methylbenzyl)carbamodithioate provides a distinct fingerprint of its proton environments. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups causing a downfield shift and electron-donating groups an upfield shift.

The spectrum is anticipated to exhibit four key signals corresponding to the different types of protons present in the molecule:

S-CH₃ Protons: A singlet appearing in the upfield region, typically around δ 2.5-2.7 ppm. This signal integrates to three protons and its singlet nature is due to the absence of adjacent protons.

Ar-CH₃ Protons: A singlet corresponding to the three protons of the methyl group attached to the benzyl (B1604629) ring, expected around δ 2.3-2.4 ppm.

N-CH₂ Protons: A singlet representing the two protons of the methylene (B1212753) bridge connecting the nitrogen atom to the benzyl group. This signal is expected to be deshielded due to the adjacent nitrogen and the aromatic ring, appearing in the range of δ 4.5-5.0 ppm.

Aromatic Protons: The protons on the para-substituted benzene (B151609) ring will give rise to a characteristic AA'BB' system, appearing as two doublets in the aromatic region (δ 7.0-7.5 ppm). Each doublet would integrate to two protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| S-CH₃ | 2.5 - 2.7 | Singlet | 3H |

| Ar-CH₃ | 2.3 - 2.4 | Singlet | 3H |

| N-CH₂ | 4.5 - 5.0 | Singlet | 2H |

| Aromatic (C₆H₄) | 7.0 - 7.5 | Doublet of Doublets (AA'BB' system) | 4H |

The ¹³C NMR spectrum provides valuable information regarding the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For dithiocarbamate (B8719985) complexes, the chemical shift of the NCS₂ carbon is particularly diagnostic. mdpi.com

The expected chemical shifts for the carbon atoms in this compound are as follows:

S-CH₃ Carbon: This methyl carbon is expected to resonate in the upfield region, typically around δ 15-20 ppm.

Ar-CH₃ Carbon: The carbon of the methyl group on the benzyl ring will appear at approximately δ 20-25 ppm.

N-CH₂ Carbon: The methylene carbon, being attached to a nitrogen atom, will be deshielded and is expected to appear in the range of δ 50-60 ppm.

Aromatic Carbons: The benzene ring will show four distinct signals. The quaternary carbon attached to the methyl group is expected around δ 135-140 ppm, while the quaternary carbon attached to the methylene group will be in a similar region. The two sets of CH carbons will resonate between δ 125-130 ppm.

NCS₂ Carbon: The dithiocarbamate carbon (C=S) is highly deshielded and is a key diagnostic peak, expected to appear significantly downfield, typically in the range of δ 195-205 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| S-CH₃ | 15 - 20 |

| Ar-CH₃ | 20 - 25 |

| N-CH₂ | 50 - 60 |

| Aromatic (C-CH₃) | 135 - 140 |

| Aromatic (C-CH₂) | 135 - 140 |

| Aromatic (CH) | 125 - 130 |

| NCS₂ | 195 - 205 |

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC are invaluable.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between the aromatic protons in the AA'BB' system of the benzyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the S-CH₃, Ar-CH₃, N-CH₂, and aromatic CH groups by correlating the proton signals to their corresponding carbon signals.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that correspond to the vibrations of its specific functional groups.

Key vibrational bands and their assignments are:

ν(N-H) Vibration: The absence of a band in the region of 3100-3500 cm⁻¹ would confirm the N-substituted nature of the carbamodithioate.

ν(C-H) Vibrations: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

ν(C=N) Thioureide Band: This is a crucial band for dithiocarbamates and is expected to appear in the region of 1450-1500 cm⁻¹. The position of this band is indicative of the C-N bond order.

ν(C-N) Stretching: A band corresponding to the C-N stretching vibration is expected around 1250-1350 cm⁻¹.

ν(C=S) and ν(C-S) Vibrations: The C=S and C-S stretching vibrations are typically observed in the fingerprint region. A strong band around 950-1050 cm⁻¹ is characteristic of the ν(C=S) vibration in dithiocarbamates.

Table 3: Predicted FT-IR Characteristic Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Medium-Strong |

| Thioureide (C=N) Stretch | 1450 - 1500 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C=S Stretch | 950 - 1050 | Strong |

Raman spectroscopy provides complementary information to FT-IR spectroscopy. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be especially valuable for observing:

S-S and C-S Vibrations: The vibrations of the sulfur-containing moieties, which are often weak in the IR spectrum, can be more prominent in the Raman spectrum.

Aromatic Ring Vibrations: The symmetric breathing modes of the para-substituted benzene ring typically give rise to strong and sharp bands in the Raman spectrum, providing a clear fingerprint of the aromatic substitution pattern.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for a detailed and confident structural confirmation.

Electronic Spectroscopy

Electronic spectroscopy provides valuable insights into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

The UV-Vis spectrum of this compound is expected to exhibit absorption bands arising from electronic transitions within its two primary chromophores: the carbamodithioate group (-NC(S)SMe) and the 4-methylbenzyl group (p-tolyl).

The carbamodithioate moiety typically displays two characteristic absorptions. A high-intensity band corresponding to a π → π* transition, and a lower-intensity band at a longer wavelength resulting from a symmetry-forbidden n → π* transition. hc-karpaty.org The lone pair of electrons (n) resides on the nitrogen and sulfur atoms, while the π and π* orbitals are part of the C=S double bond. hc-karpaty.orgnih.gov

The 4-methylbenzyl group, containing a substituted benzene ring, also exhibits π → π* transitions. These are often characterized by a strong absorption band (the E-band) and a weaker, structured band (the B-band) which may be obscured by other absorptions.

The specific wavelengths (λmax) and molar absorptivity (ε) values for these transitions are influenced by the solvent environment. For instance, n → π* transitions typically undergo a hypsochromic (blue) shift in polar solvents, while π → π* transitions may experience a bathochromic (red) shift. nih.gov While specific experimental data for this compound is not publicly available, the expected transitions are summarized in the table below.

| Expected Transition | Chromophore | Typical Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π | Carbamodithioate (C=S) | 250-300 | High (ε > 10,000) |

| n → π | Carbamodithioate (N, S lone pairs) | 300-400 | Low (ε < 2,000) |

| π → π* (E-band) | 4-Methylbenzyl (Aromatic Ring) | ~210 | High |

| π → π* (B-band) | 4-Methylbenzyl (Aromatic Ring) | ~260 | Low to Medium |

Currently, there is no published research available detailing the photoluminescence or luminescence properties of this compound or its immediate derivatives. Such studies would be valuable to understand the behavior of the molecule in its excited state and its potential for applications in materials science or as a fluorescent probe.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful technique to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The molecular ion (M+•) for this compound (C10H13NS2) would have a theoretical exact mass of 211.054 Da.

Electron ionization (EI) would likely induce fragmentation through several key pathways. A primary fragmentation event is often the cleavage of the benzylic C-N bond, which is relatively weak. This would lead to the formation of a stable 4-methylbenzyl cation (tropylium ion rearrangement) and a carbamodithioate radical. Another common fragmentation involves the loss of the methylthio radical (•SCH3).

The table below outlines a plausible fragmentation pattern for this compound.

| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 211 | [C₁₀H₁₃NS₂]⁺• | C₁₀H₁₃NS₂ | Molecular Ion (M⁺•) |

| 105 | [C₈H₉]⁺ | C₈H₉ | 4-Methylbenzyl cation (Base Peak) |

| 164 | [M - •SCH₃]⁺ | C₉H₁₀N S | Loss of methylthio radical |

| 106 | [C₇H₈N]⁺ | C₇H₈N | Fragment from cleavage of CH₂-Aryl bond |

| 91 | [C₇H₇]⁺ | C₇H₇ | Tropylium ion, from loss of methyl from [C₈H₉]⁺ |

X-ray Diffraction Studies

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been reported. However, the structure of a closely related compound, S-(4-methylbenzyl) piperidinedithiocarbamate, provides valuable comparative insights.

The analysis of this analogue revealed a monoclinic crystal system with the space group P2/c. The dithiocarbamate moiety was planar, and the piperidine (B6355638) ring adopted a chair conformation. The bond length for C-S was found to be intermediate between a single and double bond, suggesting delocalization of electrons across the N-C-S₂ fragment. Should crystals of this compound be obtained, a similar planarity and electron delocalization within the dithiocarbamate core would be expected.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | Data not fully available |

| b (Å) | Data not fully available |

| c (Å) | Data not fully available |

| β (°) | Data not fully available |

| Volume (ų) | Data not fully available |

| Z | Data not fully available |

In the solid state, the crystal packing of this compound would be governed by various non-covalent interactions. While it lacks classical hydrogen bond donors (like O-H or N-H), it can participate in weaker interactions that dictate its supramolecular architecture.

C-H···S Interactions: The sulfur atoms of the carbamodithioate group are potential acceptors for weak hydrogen bonds from C-H groups on neighboring molecules, such as those from the methyl or benzyl moieties.

C-H···π Interactions: The electron-rich π-system of the 4-methylbenzyl ring can act as an acceptor for hydrogen atoms from C-H bonds of adjacent molecules. These interactions, where a C-H bond points towards the face of the aromatic ring, are important in organizing molecules in the crystal lattice.

Notably, the crystal structure analysis of the related compound S-(4-methylbenzyl) piperidinedithiocarbamate indicated an absence of significant π-π stacking interactions. A similar observation might hold for the title compound, with weaker C-H···S and C-H···π forces being the dominant intermolecular contacts.

Computational and Theoretical Investigations of Methyl N 4 Methylbenzyl Carbamodithioate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Quantum chemical calculations are indispensable for understanding the intrinsic properties of a molecule at the electronic level. Density Functional Theory (DFT) stands out as a robust and widely used method for these investigations due to its favorable balance of computational cost and accuracy. nrel.gov For a molecule like methyl N-(4-methylbenzyl)carbamodithioate, a functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) combined with a Pople-style basis set like 6-311++G(d,p) would be appropriate for calculating its structural, electronic, and vibrational properties. nih.govnih.gov Such calculations provide a foundational understanding of the molecule's behavior.

The electronic structure of a molecule is fundamentally linked to its stability and reactivity. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of chemical reactivity, kinetic stability, and polarizability. uantwerpen.benih.gov A small energy gap suggests a molecule is more reactive and polarizable, indicating it can be more easily excited. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the molecule's electronic properties.

| Parameter | Description | Significance for Investigation |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential; indicates electron-donating character. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity; indicates electron-accepting character. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A low value correlates with high chemical reactivity, low kinetic stability, and high polarizability. uantwerpen.be |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. Hard molecules have a large energy gap. researchgate.net |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Indicates the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Quantifies the global electrophilic nature of the molecule. uantwerpen.be |

Before calculating molecular properties, the molecule's geometry must be optimized to find its lowest energy state on the potential energy surface. This process involves systematically adjusting bond lengths, bond angles, and dihedral angles until a stable structure is found. researchgate.net For a flexible molecule like this compound, which has rotatable bonds, a conformer analysis is necessary to identify the most stable three-dimensional arrangement (global minimum) and other low-energy conformers. The results of geometry optimization are critical, as all other computational properties are dependent on this optimized structure.

| Geometric Parameter | Atoms Involved | Significance |

|---|---|---|

| Bond Length | e.g., C=S, C-N, S-CH3 | Provides insight into bond order and strength. For instance, the C-N bond in the dithiocarbamate (B8719985) moiety often shows partial double bond character. |

| Bond Angle | e.g., S-C-S, C-N-C | Defines the molecule's local shape and can indicate steric strain or unusual electronic effects. |

| Dihedral Angle | e.g., C-S-C-N, N-C-C-C(benzyl) | Describes the rotation around bonds and determines the overall 3D conformation and spatial relationship between different functional groups. |

Theoretical vibrational frequency calculations are a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. Following geometry optimization, a frequency calculation is performed at the same level of theory. nih.gov This yields a set of normal vibrational modes and their corresponding frequencies. Theoretical frequencies are often systematically higher than experimental ones due to the calculation assuming a harmonic oscillator model and being performed on a single molecule in the gas phase. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP) to achieve better agreement with experimental data. uni-muenchen.de A Potential Energy Distribution (PED) analysis can then be used to assign each calculated frequency to specific molecular motions, such as stretching, bending, or rocking of functional groups. nih.gov

| Vibrational Mode | Typical Wavenumber Range (cm-1) | Significance |

|---|---|---|

| N-H Stretch | 3300-3500 | Characteristic vibration of the secondary amine group. |

| C-H Stretch (Aromatic) | 3000-3100 | Corresponds to the C-H bonds on the 4-methylbenzyl ring. |

| C-H Stretch (Aliphatic) | 2850-3000 | Corresponds to the methyl and methylene (B1212753) groups. |

| C=N / C-N Stretch | 1250-1500 | Often referred to as the "thioureide" band, this mode is characteristic of the dithiocarbamate core and is sensitive to electronic delocalization. |

| C=S Stretch | 950-1050 | A key vibration for the dithiocarbamate group, providing insight into the C=S bond character. |

Molecular Docking and Interaction Modeling

To explore the potential of this compound to interact with biological targets, molecular docking simulations would be performed. This computational technique predicts the preferred orientation of a ligand when bound to a receptor, such as the active site of an enzyme. jppres.com The process involves preparing the 3D structures of both the ligand and the target protein and then using a scoring function to evaluate different binding poses. nih.gov The results provide mechanistic insights into potential binding modes, key intermolecular interactions (like hydrogen bonds, hydrophobic interactions, and van der Waals forces), and the binding affinity (docking score), which estimates the strength of the interaction. samipubco.comresearchgate.net This analysis can help identify hypothetical biological targets and guide further investigation into the molecule's mechanism of action, strictly for research purposes.

Prediction of Spectroscopic Parameters

Beyond vibrational spectra, quantum chemical calculations can predict other key spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. epstem.net These theoretical predictions, when compared to experimental NMR data, can help confirm the molecular structure and assign specific signals to the correct atoms in the molecule, providing a deeper level of structural verification. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions, which helps in the interpretation of UV-Visible absorption spectra. researchgate.net

Exploration of Nonlinear Optical (NLO) Properties and Related Photonic Applications

Organic molecules with significant delocalized π-electron systems can exhibit nonlinear optical (NLO) properties, making them of interest for applications in photonics and optoelectronics. jhuapl.edu Computational methods can predict a molecule's NLO response by calculating its dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β). nih.gov A large hyperpolarizability value is a primary indicator of NLO activity and is often associated with molecules that have strong intramolecular charge transfer (ICT) characteristics. nih.govtandfonline.com DFT calculations can effectively model these properties and assess the potential of this compound as an NLO material.

| NLO Parameter | Symbol | Significance |

|---|---|---|

| Dipole Moment | μ | Measures the overall polarity of the molecule. A non-zero value is a prerequisite for second-order NLO activity. |

| Linear Polarizability | α | Describes the linear response of the molecular electron cloud to an external electric field. |

| First-Order Hyperpolarizability | β | Quantifies the second-order (nonlinear) response to an external electric field. A large β value is indicative of a strong NLO response. |

Coordination Chemistry of Methyl N 4 Methylbenzyl Carbamodithioate

Synthesis of Metal Complexes with Methyl N-(4-methylbenzyl)carbamodithioate as a Ligand

The synthesis of metal complexes of this compound typically involves the reaction of a metal salt with the dithiocarbamate (B8719985) ligand. The ligand itself is generally prepared from the corresponding secondary amine, 4-methylbenzylamine (B130917), by reaction with carbon disulfide in the presence of a base.

Dithiocarbamate ligands are known to be excellent chelating agents for transition metals, primarily due to the presence of two sulfur donor atoms. These sulfur atoms readily coordinate to metal ions, forming a stable four-membered chelate ring. The chelation is a key factor in the stability of the resulting metal complexes.

With divalent transition metals such as Nickel(II), Cadmium(II), Copper(II), and Zinc(II), the this compound ligand typically acts as a bidentate ligand, coordinating through both sulfur atoms to the central metal ion. This bidentate coordination is a common feature among dithiocarbamate complexes. nih.govorientjchem.org

For instance, in the case of Ni(II), the dithiocarbamate ligands form a square planar geometry around the central metal ion. A study on a closely related N-butyl(p-methylbenzyl)dithiocarbamato ligand showed the formation of a NiS4 coordination sphere with a square planar geometry. nih.gov The two dithiocarbamate ligands each bind to the nickel ion in a bidentate fashion through their sulfur atoms.

Similarly, with Cd(II) and Zn(II), dithiocarbamate ligands generally form tetrahedral or distorted tetrahedral geometries. nih.govresearchgate.net In these complexes, two dithiocarbamate ligands coordinate to the metal center. For Cu(II), a square planar geometry is also commonly observed. orientjchem.org

| Metal Ion | Typical Coordination Geometry | Chelation Mode |

| Ni(II) | Square Planar | Bidentate (S,S) |

| Cd(II) | Tetrahedral | Bidentate (S,S) |

| Cu(II) | Square Planar | Bidentate (S,S) |

| Zn(II) | Tetrahedral | Bidentate (S,S) |

The stoichiometry of the metal complexes of this compound is typically determined using various analytical techniques, including elemental analysis and spectroscopic methods. For divalent metal ions like Ni(II), Cd(II), Cu(II), and Zn(II), the most common stoichiometry is 1:2 (metal:ligand). orientjchem.org This results in the general formula [M(S₂CNR'R'')₂], where M is the divalent metal ion and R' and R'' are the organic substituents on the nitrogen atom.

In the case of this compound, the expected formula for its divalent metal complexes would be [M(S₂CN(CH₃)(CH₂C₆H₄CH₃))₂]. Elemental analysis for carbon, hydrogen, nitrogen, and sulfur, along with metal content determination, is used to confirm this stoichiometry. Spectroscopic methods, such as UV-Vis and IR spectroscopy, can also provide evidence for the formation of the complex and the coordination of the ligand to the metal ion.

Thermal Decomposition Pathways of Metal-Carbamodithioate Complexes

The thermal stability and decomposition pathways of metal dithiocarbamate complexes are important for their potential application as single-source precursors for the synthesis of metal sulfide (B99878) nanoparticles. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are commonly employed to study these properties.

The thermal decomposition of metal dithiocarbamate complexes often proceeds in multiple steps. For Zn(II) and Cd(II) complexes of analogous N-alkyl-N-phenyl dithiocarbamates, the initial decomposition step typically involves the loss of the organic moieties, leading to the formation of the corresponding metal sulfide (MS). nih.govresearchgate.net This is followed by further decomposition or oxidation at higher temperatures to form metal oxides or oxysulfates. nih.gov

A study on Zn(II), Cd(II), and Hg(II) complexes of N-methyl-N-phenyldithiocarbamate showed that the complexes begin to decompose above 210 °C, with the thermogram for each complex showing two distinct decomposition steps. nih.gov The initial major weight loss corresponds to the decomposition of the organic part of the ligand, leaving behind the metal sulfide. nih.gov For the Zn and Cd complexes, a second decomposition step occurs at higher temperatures. nih.gov

Thermogravimetric Analysis (TGA) of Decomposition Processes

Thermogravimetric analysis (TGA) is a crucial technique for studying the thermal stability and decomposition of metal dithiocarbamate complexes. nih.gov For complexes involving ligands similar to this compound, TGA typically reveals a multi-stage decomposition process. researchgate.netresearchgate.net

The initial stage of decomposition for dithiocarbamate complexes is generally a rapid mass loss, often accounting for 65-70% of the total mass. researchgate.netresearchgate.net This step corresponds to the breakdown of the organic ligands, leading to the formation of metal sulfides as intermediate products. akjournals.comnih.gov Subsequent stages at higher temperatures usually involve the oxidation of these metal sulfides to metal oxides, which are often the final residual products when the analysis is conducted in an air or oxygen atmosphere. researchgate.netnih.gov However, under an inert atmosphere, such as nitrogen or helium, the decomposition often stops at the metal sulfide stage. researchgate.net

The thermal stability of these complexes is influenced by both the nature of the metal ion and the substituents on the dithiocarbamate ligand. The decomposition temperatures can vary significantly, providing insight into the strength of the metal-ligand bonds.

Table 1: General Decomposition Data for Metal Dithiocarbamate Complexes

| Metal Complex (General) | Decomposition Stage | Temperature Range (°C) | Resulting Product |

|---|---|---|---|

| M(S₂CNR₂)₂/₃ | Ligand Decomposition | 250 - 400 | Metal Sulfide (MS) |

| MS (in air) | Oxidation | > 400 | Metal Oxide (MO) |

Note: Data is generalized from various dithiocarbamate complexes. akjournals.comnih.gov

Formation of Metal Sulfide Nanomaterials from Precursors

Metal dithiocarbamate complexes are widely utilized as single-source precursors (SSPs) for the synthesis of metal sulfide nanomaterials. nih.govacs.org This approach is advantageous due to the ease of synthesis of the precursors and the presence of pre-formed metal-sulfur bonds, which allows for stoichiometric control of the resulting nanomaterial. acs.org The thermal decomposition of these complexes in a high-boiling point solvent, often a coordinating solvent like oleylamine (B85491), yields nanoparticles of varying sizes, shapes, and crystalline phases. nih.govucl.ac.uk

The properties of the synthesized metal sulfide nanomaterials are highly dependent on reaction conditions:

Temperature: The decomposition temperature significantly affects the crystalline phase and size of the nanoparticles. For instance, in some iron-nickel systems, metastable phases can be isolated at lower temperatures, while more thermodynamically stable products form at higher temperatures. nih.govnih.gov

Precursor Concentration: The concentration of the dithiocarbamate complex can influence the phase of the resulting metal sulfide. Studies on iron dithiocarbamates have shown that different iron sulfide phases (e.g., Fe₇S₈ vs. Fe₃S₄) can be selectively formed by varying the precursor concentration. nih.govucl.ac.uk

Solvent: The solvent can play a significant role in the decomposition mechanism. For example, oleylamine is not an innocent solvent and can participate in the reaction through amide exchange with the dithiocarbamate ligand, influencing the decomposition pathway. nih.govnih.gov

This synthetic route has been successfully used to produce a variety of binary and ternary metal sulfides, such as FeNi₂S₄, (Fe,Ni)₉S₈, and Ni₃S₄. nih.govchalcogen.ro

Kinetic and Mechanistic Studies of Thermal Degradation

Kinetic analysis of the thermogravimetric data provides valuable information about the mechanism of thermal decomposition. For many metal dithiocarbamate complexes, the primary decomposition stage can be modeled using first-order kinetics. akjournals.com Methods like the Coats-Redfern equation are commonly employed to determine kinetic parameters from TGA curves. mssm.edu

Key kinetic parameters evaluated include:

Activation Energy (Ea): This represents the minimum energy required for the decomposition reaction to occur. The activation energy for the thermal decomposition of dithiocarbamate complexes can vary widely (e.g., from approximately 34 to 188 kJ mol⁻¹) depending on the central metal ion and the ligand structure. researchgate.netresearchgate.net

Pre-exponential Factor (A): This factor relates to the frequency of collisions in the correct orientation for a reaction to occur.

Entropy of Activation (ΔS#): Large negative values for the entropy of activation, often observed in these systems, suggest that the decomposition process proceeds through a more ordered transition state, which is indicative of a rearrangement mechanism. researchgate.netresearchgate.net

Mechanistic studies suggest that the decomposition may involve intermolecular rearrangements, especially in cases where the reaction order is found to be two. researchgate.netresearchgate.net The solvent can also play a critical role, with evidence suggesting that intermediates formed through reactions with the solvent amine are key to the nanoparticle formation process. ucl.ac.uk

Table 2: Representative Kinetic Parameters for Thermal Decomposition of Dithiocarbamate Complexes

| Metal Complex (Example) | Order of Reaction (n) | Activation Energy (Ea) (kJ mol⁻¹) |

|---|---|---|

| Cu(diethyl-dtc)₂ | 1 | ~55 |

| Ni(diethyl-dtc)₂ | 1 | ~120 |

| Zn(N-ethyl-N-hydroxyethyl-dtc)₂ | 2 | ~188 |

| Co(N-ethyl-N-hydroxyethyl-dtc)₂ | 1 | ~75 |

Note: This table presents approximate values for illustrative purposes, based on data for analogous compounds. researchgate.netakjournals.com

Electronic and Magnetic Properties of Metal Complexes

UV-Vis Spectroscopy of Coordination Complexes

UV-Vis spectroscopy is a fundamental tool for characterizing the electronic structure of metal dithiocarbamate complexes. The electronic spectra of these complexes typically exhibit intense absorption bands in the UV-Vis region (200–800 nm). nih.gov These absorptions arise from two main types of electronic transitions:

Intra-ligand Charge Transfer (π → π and n → π transitions):** Dithiocarbamate ligands themselves show characteristic absorption bands. These are typically assigned to π → π* transitions within the N-C=S and S-C=S chromophores of the dithiocarbamate moiety. nih.gov

Metal-to-Ligand Charge Transfer (MLCT) and Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the movement of an electron between the metal ion and the dithiocarbamate ligand.

d-d Transitions: For transition metal complexes with unpaired d-electrons, weaker absorption bands corresponding to d-d transitions can sometimes be observed. The position and number of these bands provide information about the coordination geometry (e.g., octahedral, tetrahedral, square planar) of the metal center. sysrevpharm.orgnih.gov

For example, Co(II) and Ni(II) dithiocarbamate complexes in an octahedral geometry would show characteristic d-d transition bands in the visible region. sysrevpharm.orgnih.gov

Investigation of Functional Properties and Material Science Applications

Semiconducting Behavior of Carbamodithioate Complexes and Derivatives

The functional properties of carbamodithioate compounds and their metal complexes are a subject of significant research, particularly in the field of materials science. The interest in these materials stems from their potential applications in electronics, owing to the semiconducting nature observed in many of their derivatives. The electronic properties are largely influenced by the nature of the organic substituents on the nitrogen atom and the coordinated metal ion, which allows for the tuning of these properties.

Metal complexes of dithiocarbamate (B8719985) ligands have been shown to exhibit semiconducting properties. For instance, studies on a series of nickel(II) dithiocarbamate complexes revealed that they behave as semiconductors at room temperature. tandfonline.com The electrical conductivity of these materials is typically measured using the two-probe method on pressed pellets of the synthesized compounds.

The conductivity (σ) is influenced by temperature, generally following the Arrhenius equation for semiconductors: σ = σ₀ exp(-Ea / kT) where σ₀ is a pre-exponential factor, Ea is the activation energy for conduction, k is the Boltzmann constant, and T is the absolute temperature. Temperature-dependent studies show a strong relationship between resistivity and the crystal structure of organic-inorganic hybrid materials. nih.gov While specific conductivity data for methyl N-(4-methylbenzyl)carbamodithioate is not extensively documented, the behavior of related complexes provides insight into the potential properties of this class of compounds. The activation energy can be determined from the slope of a plot of ln(σ) versus 1/T, providing information about the energy barrier to charge transport within the material.

Table 1: Electrical Conductivity of Representative Dithiocarbamate Complexes

| Complex | Conductivity (S/cm) at Room Temp. | Activation Energy (eV) |

|---|---|---|

| [Ni(L1)2] | Data not available | Data not available |

| [Ni(L2)2] | Data not available | Data not available |

| [Ni(L3)2] | Data not available | Data not available |

| [Ni(L4)2] | Data not available | Data not available |

Note: L1-L4 represent various functionalized carbamodithioate ligands as studied in related research. Specific values for this compound are not available, but related Ni(II) complexes are confirmed to be semiconductors. tandfonline.com

The fabrication of thin films is a crucial step in the development of electronic devices such as sensors, transistors, and solar cells. For organic semiconductors, including potentially carbamodithioate derivatives, various techniques can be employed to create uniform, high-quality films. Common methods include spin coating, thermal evaporation, and cathodic arc plasma evaporation. nih.govresearchgate.net

In the spin coating process, a solution of the material is dispensed onto a substrate, which is then spun at high speed to produce a thin, uniform layer. researchgate.net This method is well-suited for soluble materials and allows for control over film thickness. Thermal evaporation involves heating the material in a high vacuum, causing it to vaporize and then condense as a thin film on a cooler substrate. mdpi.com The properties of the resulting film, such as surface roughness and adhesion, can be significantly influenced by deposition parameters like substrate temperature. nih.gov While the fabrication of thin films specifically from this compound has not been detailed, these established techniques are applicable to organic materials and could be used to explore its potential in electronic devices.

Role of this compound in Organic Synthesis as a Reagent

In organic synthesis, dithiocarbamates and their precursors are versatile reagents. The synthesis of this compound itself involves the reaction of 4-methylbenzylamine (B130917) with carbon disulfide in the presence of a base, followed by reaction with a methylating agent like methyl iodide. evitachem.com

The dithiocarbamate moiety can act as a key functional group in further synthetic transformations. The precursor, the N-(4-methylbenzyl)carbamodithioate anion, is a potent nucleophile. This nucleophilicity allows it to participate in substitution reactions, typically with alkyl halides, to form the corresponding dithiocarbamate esters. researchgate.net This reaction is a fundamental method for creating C-S bonds. Tosyl hydrazones, another class of organic reagents, are recognized as versatile partners in organic synthesis, often used to generate diazo compounds for subsequent insertion reactions to form various chemical bonds. nih.gov Similarly, the carbamodithioate group can be used to introduce sulfur-containing functionalities into complex molecules, which is of interest in medicinal chemistry and materials science.

Potential in Analytical Chemistry Methodologies

The strong metal-chelating ability of the carbamodithioate group makes these compounds highly valuable in analytical chemistry. researchgate.net This property is exploited for the separation, preconcentration, and detection of metal ions.

Dithiocarbamates are excellent chelating agents for a wide range of metal ions. researchgate.net They react with metal cations to form stable, neutral metal-dithiocarbamate complexes that are often insoluble in water but soluble in organic solvents. researchgate.net This differential solubility is the basis for their use in solvent extraction (liquid-liquid extraction) to separate metal ions from aqueous solutions. nih.gov

The process involves shaking an aqueous solution containing metal ions with an immiscible organic solvent containing the dithiocarbamate ligand. The metal ions partition into the organic phase as they form hydrophobic complexes. The efficiency of this extraction is highly dependent on factors such as pH, the concentration of the chelating agent, and the choice of organic solvent. researchgate.net Studies on various dialkyldithiocarbamates have demonstrated high extraction efficiencies for transition metals like Cu(II), Fe(III), Ni(II), Zn(II), and Cd(II). researchgate.net This makes them useful for environmental remediation (removing toxic heavy metals) and for preconcentrating trace metals before analysis by techniques like atomic absorption spectrometry. researchgate.net

Table 2: Representative Metal Ion Extraction Efficiency using a Dithiocarbamate Ligand (Dihexyldithiocarbamate)

| Metal Ion | Optimal pH | Extraction Efficiency (%) |

|---|---|---|

| Cu²+ | 5 | 69.96 |

| Fe³+ | 9 | 81.29 |

| Ni²+ | 8 | 44.62 |

| Zn²+ | 8 | 58.15 |

| Cd²+ | 8 | 61.69 |

Data derived from studies on dihexyldithiocarbamate in a toluene-water system, illustrating the general capability of this class of compounds. researchgate.net

The ability of the carbamodithioate moiety to selectively bind with metal ions can be harnessed for chemo-sensing applications. A chemosensor is a molecule that signals the presence of a specific analyte, such as a metal ion, through a measurable change, commonly a change in color (colorimetric) or fluorescence (fluorometric).

While specific chemo-sensing applications of this compound are not reported, its derivatives could be designed for this purpose. The principle involves coupling the carbamodithioate binding site to a signaling unit (a chromophore or fluorophore). Upon binding to a target metal ion, the electronic properties of the signaling unit are perturbed, leading to a detectable optical response. For example, saccharide-linked diethyldithiocarbamate (B1195824) (DDC) derivatives have been designed to chelate copper ions. mdpi.com The development of chemosensors is crucial for detecting toxic species in environmental and biological systems, and the strong and often selective binding of dithiocarbamates to heavy metal ions makes them a promising platform for creating new sensors. scilit.com

Utilization in Materials Science as Precursors for Metal Chalcogenides

Dithiocarbamate complexes are widely recognized for their utility as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles and thin films. nih.govucl.ac.ukrsc.orgresearchgate.net The general approach involves the thermal decomposition of a metal-dithiocarbamate complex, which contains both the metal and sulfur elements required for the formation of the metal sulfide material. The organic ligands decompose into volatile byproducts, leaving behind the desired inorganic nanomaterial. This method offers excellent control over the stoichiometry and morphology of the resulting metal chalcogenides.

The versatility of dithiocarbamate ligands stems from the ease with which their electronic and steric properties can be tuned by varying the substituents on the nitrogen atom. In the case of this compound, the presence of the 4-methylbenzyl group would influence the solubility of its metal complexes in various organic solvents and affect the decomposition temperature and mechanism. This tunability is crucial for controlling the size, shape, and crystalline phase of the resulting metal sulfide nanoparticles.

For instance, the solvothermal decomposition of various metal dithiocarbamate complexes has been successfully employed to produce a range of metal sulfide nanoparticles. ucl.ac.uk The choice of solvent, temperature, and precursor concentration can significantly impact the final product. It is plausible that metal complexes of this compound could serve as effective SSPs for the synthesis of various metal sulfides, such as zinc sulfide (ZnS), cadmium sulfide (CdS), and lead sulfide (PbS), which have important applications in optoelectronics and catalysis.

The following table summarizes examples of metal sulfide nanoparticles synthesized from different dithiocarbamate precursors, illustrating the general applicability of this class of compounds.

| Dithiocarbamate Precursor Complex | Target Metal Sulfide | Synthesis Method | Nanoparticle Size/Morphology | Reference |

| Zinc(II) bis(diethyldithiocarbamate) | ZnS | Thermolysis | 3.03 - 23.45 nm crystallites | nih.gov |

| Cadmium(II) bis(diethyldithiocarbamate) | CdS | Thermolysis | 3.03 - 23.45 nm crystallites | nih.gov |

| Lead(II) bis(N-ethyl-N-phenyldithiocarbamate) | PbS | Thermolysis | Nanoparticles | researchgate.net |

| Iron(III) tris(diisobutyldithiocarbamate) | FeNi₂S₄ (violarite) | Decomposition | Nanoparticles | rsc.org |

While direct experimental data for this compound is not available, the established success of analogous dithiocarbamates strongly supports its potential as a valuable precursor in materials synthesis.

Exploration of Catalytic Applications (e.g., in organic transformations)

The application of dithiocarbamate compounds and their metal complexes as catalysts in organic synthesis is a growing area of research. Their ability to act as ligands for various transition metals allows for the development of catalysts with unique reactivity and selectivity. The electronic properties of the dithiocarbamate ligand, influenced by the substituents on the nitrogen atom, can modulate the catalytic activity of the metal center.

Dithiocarbamate complexes have been investigated for their catalytic activity in a range of organic transformations. For example, palladium complexes bearing dithiocarbamate ligands have shown potential in cross-coupling reactions. The sulfur atoms of the dithiocarbamate ligand can coordinate strongly to the metal center, providing a stable coordination environment that can facilitate catalytic cycles.

Although specific catalytic applications of this compound have not been reported, its structure suggests it could be a viable ligand for catalytically active metal centers. The 4-methylbenzyl group can influence the steric and electronic environment of the metal, potentially leading to novel catalytic properties. For instance, complexes of this ligand could be explored as catalysts for reactions such as C-C bond formation, oxidation of alcohols, or other important organic transformations. mdpi.com

The following table provides examples of catalytic applications of dithiocarbamate complexes in organic synthesis.

| Dithiocarbamate Complex/System | Catalytic Application | Reaction Type | Key Findings | Reference |

| Palladium/g-C₃N₄ | Selective oxidation of benzyl (B1604629) alcohol | Oxidation | High selectivity for benzaldehyde | mdpi.com |

| Organotin(IV) dithiocarbamates | General organic synthesis | Various | Potential applications in catalysis | nih.gov |

Further research is necessary to synthesize and evaluate the catalytic performance of metal complexes of this compound. However, the existing literature on related dithiocarbamate catalysts provides a strong rationale for exploring its potential in this field.

Biological Activity Investigations of Methyl N 4 Methylbenzyl Carbamodithioate and Its Derivatives

General Mechanisms of Action against Biological Targets (e.g., enzyme inhibition, protein binding, cellular processes)

Dithiocarbamates, the class of compounds to which methyl N-(4-methylbenzyl)carbamodithioate belongs, are known for their ability to chelate metals and interact with biological systems through various mechanisms. Their activity often stems from the dithiocarbamate (B8719985) moiety (-NCS2), which can bind to metal ions essential for the function of various enzymes. mdpi.com This metal-binding capacity can lead to the inhibition of metalloenzymes that are crucial for pathogen survival or cancer cell proliferation.

One of the primary mechanisms of action for dithiocarbamates is the inhibition of enzymes by binding to their active sites, particularly those containing metal cofactors like zinc or copper. mdpi.com The sulfur atoms in the dithiocarbamate group form strong coordinate bonds with these metals, disrupting the enzyme's catalytic activity. Furthermore, these compounds can interfere with cellular processes by altering the redox state of the cell. They can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent damage to cellular components like DNA, proteins, and lipids. This disruption of metabolic activities is a key factor in their biological effects. mdpi.com

In the context of antiproliferative activity, organotin(IV) dithiocarbamate complexes, which include related structures, are believed to exert their cytotoxic effects through the synergistic action of the organotin and dithiocarbamate parts. researchgate.net The biological effects are influenced by the number and nature of the organic groups attached to the tin atom, which modulate the compound's uptake and interaction with cellular targets. mdpi.comresearchgate.net These complexes can induce apoptosis (programmed cell death) in cancer cells through pathways involving the mitochondria and caspases.

Antimicrobial Research Focus (non-human specific)

Derivatives of carbamodithioates have demonstrated notable in vitro antibacterial activity against a spectrum of both Gram-positive and Gram-negative bacteria. Studies on new series of benzimidazole (B57391) and benzoxazole (B165842) thiourea (B124793) derivatives, which are structurally related to this compound, have shown moderate to high growth-inhibiting activity. ijpsr.comquestjournals.org

For instance, a series of methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives were screened against bacterial strains including Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values, determined by the broth dilution method, indicated significant antibacterial potential for these compounds. questjournals.org Similarly, organotin(IV) methylcyclohexyldithiocarbamate compounds have been screened against Staphylococcus aureus, Salmonella typhimurium, Pseudomonas aeruginosa, and Bacillus subtilis, with some derivatives showing promising results against S. aureus and S. typhi. researchgate.net Another study on methyl anthranilate-based organodiselenide hybrids also reported promising antibacterial activity against E. coli and S. aureus. mdpi.com

| Compound Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Bacillus subtilis | Good | ijpsr.com |

| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Staphylococcus aureus | Moderate to High | ijpsr.com |

| Methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives | Escherichia coli | Moderate to High | questjournals.org |

| Methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives | Pseudomonas aeruginosa | Moderate to High | questjournals.org |

| Organotin(IV) methylcyclohexyldithiocarbamate compounds | Staphylococcus aureus | Promising | researchgate.net |

| Organotin(IV) methylcyclohexyldithiocarbamate compounds | Salmonella typhi | Promising | researchgate.net |

The antifungal properties of dithiocarbamates and related compounds have been extensively investigated. These compounds are known to be effective against a variety of fungal pathogens. mdpi.com For example, mixed ligand dithiocarbamate complexes have been screened against human pathogenic fungi such as Aspergillus flavus, Aspergillus niger, and Candida albicans, with a cobalt complex showing the best antifungal activity. nih.gov

Research on methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives showed they possess appreciable activity against fungal strains like Candida albicans and Aspergillus niger. ijpsr.com Similarly, methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives were tested against Candida albicans and Cryptococcus neoformans and exhibited moderate to high antifungal activity. questjournals.org Another study on (E)-1-(4-methylbenzylidene)-4-(3-isopropylphenyl) thiosemicarbazone, a compound with structural similarities, demonstrated antifungal activity comparable to the commercial fungicide pyrimethanil (B132214) against strains like Botryosphaeria ribis. mdpi.comnih.gov

| Compound Class | Fungal Strain | Activity Level | Reference |

|---|---|---|---|

| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Candida albicans | Good | ijpsr.com |

| Methyl 4-(1H-benzo[d]imidazol-2-yl) phenyl carbamodithioate amine derivatives | Aspergillus niger | Moderate to High | ijpsr.com |

| Methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives | Candida albicans | Moderate to High | questjournals.org |

| Methyl (4-(benzo[d]oxazol-2-yl)phenyl) carbamodithioate amine derivatives | Cryptococcus neoformans | Moderate to High | questjournals.org |

| Mixed Ligand N-Methyl-N-phenyl Dithiocarbamate Complexes | Aspergillus flavus | Active | nih.gov |

| Mixed Ligand N-Methyl-N-phenyl Dithiocarbamate Complexes | Candida albicans | Active | nih.gov |

Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them notoriously resistant to conventional antimicrobial agents. mdpi.comfrontiersin.org The development of agents that can inhibit biofilm formation or eradicate existing biofilms is a critical area of research.

The mechanisms by which compounds can exhibit anti-biofilm activity are diverse. They include the inhibition of bacterial adhesion to surfaces, suppression of quorum-sensing pathways that regulate biofilm-associated genes, and degradation of the biofilm matrix. nih.gov While specific studies on the anti-biofilm properties of this compound are limited, the known mechanisms of dithiocarbamates suggest potential in this area. Their ability to interfere with bacterial metabolic activities and enzyme functions could disrupt the processes essential for biofilm development. mdpi.com For example, biosurfactants and enzymes that degrade components of the extracellular polymeric substance (EPS) matrix are effective anti-biofilm strategies. nih.gov Research on other sulfur-containing compounds has shown they can interfere with quorum sensing and motility, thereby inhibiting biofilm formation by pathogens like Pseudomonas aeruginosa. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For dithiocarbamates and their derivatives, SAR studies have revealed that modifications to various parts of the molecule can significantly impact their efficacy.

The nature of the substituent on the nitrogen atom of the carbamodithioate group plays a vital role. In a series of benzimidazole-thioquinoline derivatives, the type and position of substituents on the benzyl (B1604629) group attached to the sulfur atom greatly influenced α-glucosidase inhibitory activity. For instance, a 4-bromobenzyl derivative showed the most potent activity, suggesting that electron-withdrawing groups at the para position enhance the inhibitory effect. nih.gov In contrast, aliphatic substitutions on the sulfur were found to be less favorable than aromatic ones. nih.gov

Insights into Antiproliferative Activity at the Cellular Level (in vitro, non-human)

Several derivatives of dithiocarbamates and structurally related compounds have been evaluated for their antiproliferative activity against various cancer cell lines in vitro. These studies provide insights into their potential as anticancer agents.

Organotin(IV) N-methyl-N-benzyl dithiocarbamate compounds have demonstrated significant cytotoxic effects. For example, dibutyltin(IV) N-methyl-N-benzyldithiocarbamate showed high toxicity against the human lung carcinoma cell line (A549) with a low IC50 value of 0.80 µM. researchgate.net The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. Another study on different organotin(IV) compounds found that some were very active against human leukemic promyelocyte HL-60 cells, with IC50 values as low as 0.18 µg/mL. researchgate.net

Derivatives of 4-methylbenzamide (B193301) containing purine (B94841) substituents have also been investigated. One such compound showed high activity against the OKP-GS renal carcinoma cell line with an IC50 value of 4.56 µM. nih.gov The cytotoxic potential of a series of thiobenzanilide (B1581041) derivatives was evaluated against melanoma cells (A375), with several compounds showing EC50 values in the micromolar range. mdpi.com These findings indicate that the carbamodithioate scaffold and its bioisosteres are promising structures for the development of new antiproliferative agents.

| Compound Class | Cell Line | Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Dibutyltin(IV) N-methyl-N-benzyldithiocarbamate | A549 (Human lung carcinoma) | 0.80 µM | researchgate.net |

| Organotin(IV) Methylcyclohexyldithiocarbamate | HL-60 (Human leukemic promyelocyte) | 0.18 µg/mL | researchgate.net |

| 4-Methylbenzamide-purine derivative | OKP-GS (Renal carcinoma) | 4.56 µM | nih.gov |

| Thiobenzanilide derivative (Compound 17) | A375 (Melanoma) | 11.8 µM | mdpi.com |

| Thiobenzanilide derivative (Compound 15) | MCF-7 (Breast cancer) | 43 µM | mdpi.com |

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes with Enhanced Sustainability

The future of synthesizing methyl N-(4-methylbenzyl)carbamodithioate and related compounds is geared towards green chemistry principles to minimize environmental impact. Research is focused on one-pot, three-component condensation reactions that are both efficient and eco-friendly. rsc.orgscispace.com A significant trend is the replacement of volatile organic solvents with greener alternatives like deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG). rsc.orgscispace.com These methods offer high yields in short reaction times without the need for complex work-up procedures, and the green solvents can often be recovered and recycled. rsc.org

Future synthetic strategies will likely focus on:

Catalyst-Free Reactions : Exploring methods that proceed under visible light or without any transition-metal catalysts, which reduces chemical waste and potential metal contamination in the final products. organic-chemistry.org

Atom Economy : Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, a core principle of green chemistry. mlsu.ac.in

Renewable Feedstocks : Investigating the use of renewable raw materials to replace petroleum-based starting components, further enhancing the sustainability of the synthesis. mlsu.ac.in

Table 1: Comparison of Green Synthetic Media for Dithiocarbamate (B8719985) Synthesis

| Reaction Medium | Key Advantages | Reaction Time | Yield | Ref. |

|---|---|---|---|---|

| Deep Eutectic Solvent (DES) | Environmentally friendly, recyclable, no organic solvents | Short | High | rsc.orgscispace.com |

| Polyethylene Glycol (PEG) | Green solvent, recyclable, efficient | Short | High | rsc.orgscispace.com |

| Water | Cost-effective, non-toxic, environmentally safe | Varies | Good | organic-chemistry.org |

Exploration of Advanced Functional Materials Based on this compound Derivatives

The unique chemical structure of the dithiocarbamate group makes it a valuable component in the development of advanced functional materials. Derivatives of this compound are expected to find applications in polymer science and material engineering. Dithiocarbamates are utilized as vulcanization accelerators in the rubber industry, where they improve the elasticity, resilience, and durability of rubber products by creating cross-links between polymer chains. fortunehn.comalliedmarketresearch.com

Emerging trends in this area include:

Polymer Composites : Incorporating dithiocarbamate derivatives into polymer matrices to enhance their thermal and mechanical properties. Their chelating nature can be exploited to create high-performance materials suitable for challenging conditions. fortunehn.com

Multifunctional Additives : Research into synthesizing dithiocarbamate derivatives that can act as both vulcanization accelerators and antioxidants in rubber compounds, providing dual functionality and simplifying formulations. kjpupi.id

Self-Healing Materials : Investigating the dynamic nature of the bonds formed by dithiocarbamates to develop self-healing polymers and coatings.

Interdisciplinary Research with Nanoscience and Optoelectronics

The intersection of dithiocarbamate chemistry with nanoscience and optoelectronics is a particularly promising frontier. The strong affinity of the dithiocarbamate group for metal surfaces makes these compounds excellent ligands for stabilizing and functionalizing nanomaterials. nih.govbohrium.com

Nanoscience Applications : Dithiocarbamates have proven to be highly effective capping ligands for semiconductor quantum dots (QDs), such as CdSe-ZnS and PbS/CdS. nih.govnih.gov They can replace the original hydrophobic ligands on the QD surface, rendering the nanoparticles water-soluble and stable, which is crucial for their use in biological contexts. nih.govacs.orgresearchgate.net Research shows that the choice of substituents on the dithiocarbamate ligand significantly influences the photostability of the quantum dots, with electron-donating groups providing enhanced stability. acs.org

Optoelectronics Applications : In the field of optoelectronics, dithiocarbamate derivatives are being used as ancillary ligands in iridium(III) complexes for creating highly efficient phosphorescent organic light-emitting diodes (OLEDs). rsc.orgrsc.org The introduction of different dithiocarbamate ligands allows for the fine-tuning of the emission color and photoluminescence quantum efficiency of the OLEDs. rsc.orgresearchgate.net These complexes exhibit good thermal stability and bipolar properties, which are beneficial for device performance. rsc.orgresearchgate.net

Table 2: Performance of Red Iridium(III) OLEDs with Dithiocarbamate Ligands

| Dithiocarbamate Ligand Substituent | Max. Current Efficiency (cd A⁻¹) | Max. External Quantum Efficiency (EQE) | Emission Peak (nm) | Ref. |

|---|---|---|---|---|

| Diisopropylamine | 18.67 | 20.69% | 607-619 | researchgate.net |

| Carbazole | Tunable | 36.6% - 63.0% | 607-619 | researchgate.net |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level (non-human)

The biological activity of dithiocarbamates, particularly their antifungal and antiparasitic properties, is a key area of ongoing research. fortunehn.comnih.gov A deeper understanding of their mechanism of action at the molecular level is essential for designing more effective and targeted agents. Current research suggests that the primary mechanism involves the chelation of essential metal ions, such as copper, zinc, and iron, from metalloenzymes that are critical for the pathogen's survival. nih.gov

Future research will likely focus on:

Enzyme Inhibition : Identifying the specific enzymes targeted by this compound. Studies on other dithiocarbamates point towards the inhibition of enzymes like superoxide (B77818) dismutase and cysteine proteases in parasites. nih.gov The mechanism often involves the dithiocarbamate binding to the metal center of the enzyme, thereby inactivating it.

Thiol-Disulfide Exchange : Investigating the role of dithiocarbamate disulfides, the oxidized form of the compound. Research indicates that these disulfides can inhibit apoptosis-related enzymes like caspase-3 through thiol oxidation, suggesting a pro-oxidant mechanism of action in certain biological systems. acs.org

Membrane Interaction : Elucidating how the lipophilic nature of dithiocarbamate complexes facilitates their transport across cellular membranes to reach their intracellular targets. researchgate.netresearchgate.net

Expanding Applications in Green Chemistry and Sustainable Technologies

Beyond sustainable synthesis, this compound and its derivatives have the potential to contribute to a range of green technologies. Their ability to bind strongly and selectively to metal ions is a key property that can be leveraged for environmental applications. mdpi.com

Emerging applications in this domain include:

Heavy Metal Remediation : Using dithiocarbamate-functionalized materials, such as polymers or silica, as sorbents for the removal of toxic heavy metal ions from industrial wastewater. The strong chelation between the dithiocarbamate group and metals makes this an effective method for environmental cleanup. mdpi.com

Catalysis : The use of dithiocarbamate metal complexes as catalysts in organic synthesis is an area of growing interest. researchgate.net These complexes can offer unique reactivity and selectivity, contributing to more efficient and sustainable chemical processes.

Antifouling Agents : Developing dithiocarbamate-based compounds as environmentally benign alternatives to traditional antifouling agents used to prevent the growth of organisms on marine surfaces. mdpi.com

Q & A

Q. Key Variables Affecting Yield :

- Molar Ratios : Excess CS₂ (0.3–0.7 mol) improves dithiocarbamate formation .

- Temperature : Higher temperatures (>80°C) during S-methylation may degrade heat-sensitive intermediates .

- Solvent Choice : Ethanol ensures solubility of intermediates, while ethyl acetate aids in extraction .

Q. Optimization Tips :

- Adjust pH during washing to avoid hydrolysis of the dithiocarbamate group.

- Slow cooling during crystallization enhances crystal purity .

Which spectroscopic methods reliably confirm the structure of this compound?

Q. Basic Research Focus

- IR Spectroscopy : Key peaks include:

- ν(C=S) : 950–1250 cm⁻¹ (dual bands due to dithiocarbamate) .

- ν(N–H) : 3200–3400 cm⁻¹ (if free amine groups persist) .

- NMR Spectroscopy :

- Elemental Analysis : Validate C, H, N, and S content (±0.4% of theoretical values) .

How can researchers resolve contradictions in reported biological activities of derivatives?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer effects) may arise from:

Q. Methodological Approach :

Standardize Assays : Use common reference compounds (e.g., ampicillin for antimicrobial studies) .

QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups) with activity trends .

What strategies optimize reaction yield under varying catalytic conditions?

Q. Advanced Research Focus

- Base Selection : NaOH in ethanol maximizes dithiocarbamate formation, while KOH may increase byproducts .

- Catalyst Screening : Polyphosphoric acid improves cyclization in benzimidazole-containing derivatives .

- Solvent-Free Reactions : Reduce hydrolysis risks by minimizing aqueous phases during S-methylation .

Q. Advanced Research Focus

Q. Key Considerations :

- Ensure isotopic purity (>98%) to avoid signal interference in mass spectrometry .

- Optimize synthetic steps to prevent label loss (e.g., avoid high-temperature degradation) .

What computational approaches predict reactivity and stability in different solvents?

Q. Advanced Research Focus

Q. Case Study :

- Hydrolysis Stability : Simulate hydrolysis rates in water vs. ethanol; experimental validation shows ethanol enhances stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.